molecular formula C19H19N3O4S B6502156 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole CAS No. 1396680-23-1

2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B6502156
CAS No.: 1396680-23-1
M. Wt: 385.4 g/mol
InChI Key: NVLUEQQEJUFUCC-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole is a sophisticated chemical scaffold designed for pharmaceutical research and discovery. Its molecular architecture integrates several privileged structures known to confer significant biological activity. The core contains a benzodiazole moiety, a heterocyclic system extensively studied for its diverse pharmacological properties, including potential applications as a fungicide, anti-tuberculosis agent, anti-convulsant, and anti-cancer therapeutic . This is fused to a 1,4-benzodioxane system, a versatile template widely utilized in medicinal chemistry to design molecules with diverse biological activities; derivatives of this system have been described as agonists and antagonists for various nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, and have also shown promise as antitumor and antibacterial agents . The molecule is further functionalized with an azetidine ring, a saturated four-membered nitrogen-containing heterocycle whose rigidity and structural properties are valuable in optimizing ligand selectivity and pharmacokinetic profiles in drug candidates . This unique combination of features makes the compound a highly valuable intermediate for probing novel biological targets and pathways. It is particularly relevant in early-stage discovery for the synthesis of more complex molecules, screening against novel biological targets such as heat shock transcription factor 1 or kynurenine-3-monooxygenase , and for conducting structure-activity relationship (SAR) studies. Our product is supplied with guaranteed high purity and consistency, intended for research and development applications only. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-2-4-15-16(8-12)21-19(20-15)13-10-22(11-13)27(23,24)14-3-5-17-18(9-14)26-7-6-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLUEQQEJUFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole is a derivative of benzodiazole and benzodioxane, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O4SC_{15}H_{16}N_2O_4S, with a molecular weight of approximately 320.36 g/mol. The structure features a benzodiazole core linked to a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine. This unique configuration is crucial for its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with an appropriate azetidine derivative. The process can be summarized as follows:

  • Preparation of the sulfonyl chloride : The 2,3-dihydro-1,4-benzodioxine is treated with thionyl chloride to form the sulfonyl chloride derivative.
  • Nucleophilic substitution : The resulting sulfonyl chloride is reacted with azetidine in an inert solvent under controlled conditions to yield the target compound.

Anticancer Properties

Research has indicated that compounds containing the benzodioxane moiety exhibit significant anticancer activities. For instance:

  • Inhibition of Tumor Growth : Studies have shown that analogs of 2,3-dihydro-1,4-benzodioxane can inhibit tumor growth in various cancer models. A notable example is the benzodioxane bisamide CCT251236, which demonstrated growth inhibitory activities in human ovarian carcinoma xenograft models due to its interaction with critical signaling pathways such as HSF1 .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties:

  • Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. For example, derivatives bearing acetic acid substituents have shown enhanced anti-inflammatory effects when positioned correctly on the benzodioxane scaffold .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties:

  • Broader Implications : Benzodioxane derivatives have been associated with antimicrobial activity against various pathogens. This suggests potential applications in treating infections alongside their anticancer and anti-inflammatory roles .

Case Studies and Research Findings

StudyFindings
Vazquez et al. (2020)Demonstrated that 2,3-dihydro-1,4-benzodioxin analogs exhibit significant anti-inflammatory activity with structure-dependent effects .
DrugBank AnalysisIdentified the compound as a benzenesulfonamide derivative with potential therapeutic implications in oncology .
EPA Toxicity DataProvided insights into the safety profile of related benzodioxane derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer activity. The incorporation of the 2,3-dihydro-1,4-benzodioxine sulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways. For instance, studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds similar to 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole have been evaluated for their efficacy against various bacterial strains. Preliminary findings suggest that these compounds can act as effective inhibitors of bacterial growth by disrupting essential metabolic pathways .

Drug Development

Drug Design and Synthesis
The unique structure of this compound allows it to be a lead candidate in drug design. The presence of the azetidine ring and sulfonyl group provides multiple sites for chemical modification, which can enhance pharmacological properties. Researchers are exploring various synthetic routes to optimize the yield and efficacy of this compound as a potential therapeutic agent .

Targeted Drug Delivery
Due to its structural characteristics, this compound may serve as a carrier for targeted drug delivery systems. The sulfonamide moiety can facilitate the conjugation with other therapeutic agents or imaging agents, allowing for precise targeting of diseased tissues while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies
This compound has shown potential as an enzyme inhibitor in biochemical assays. Its ability to interact with specific enzymes involved in metabolic pathways makes it a candidate for further investigation in enzyme kinetics and inhibition studies. Such research is crucial for understanding its mechanism of action and potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to elucidate the relationship between the chemical structure of this compound and its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups that contribute to its efficacy against various biological targets. This approach not only aids in optimizing existing compounds but also assists in the discovery of new derivatives with enhanced activity .

Summary Table of Applications

Application Area Description
Anticancer PropertiesInhibits tumor growth; induces apoptosis in cancer cells through signaling modulation
Antimicrobial ActivityEffective against various bacterial strains; disrupts metabolic pathways
Drug Design and SynthesisLead candidate for drug development; multiple sites for modification enhance pharmacological properties
Targeted Drug DeliveryPotential carrier for targeted therapies; facilitates conjugation with other agents
Enzyme Inhibition StudiesInteracts with specific enzymes; useful in understanding metabolic pathways
Structure-Activity RelationshipIdentifies key functional groups; aids in optimizing compounds for better efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidinone Derivatives with Sulfonamide Groups

Azetidinone derivatives, such as those synthesized by reacting sulfadiazine or sulfisoxazole with chloroacetyl chloride (e.g., compounds 5a1–6, 5b1–6), share structural similarities with the target compound. These analogs exhibit a sulfonamide group attached to the azetidinone ring, which is critical for antimicrobial activity. Key differences include:

  • Ring Size: The azetidine ring (4-membered) in the target compound vs. azetidinone (β-lactam) in derivatives like 5a1–6 may influence reactivity and metabolic stability.
Compound Core Structure Key Substituent Reported Activity
Target Compound Azetidine + benzodiazole Benzodioxine sulfonyl Not reported
5a1–6 Azetidinone Pyrimidine sulfonamide Antimicrobial
5b1–6 Azetidinone Oxazole sulfonamide Antifungal

Benzimidazole-Based Heterocycles

Compounds synthesized from benzimidazole precursors, such as thiazolidin-4-one and azetidin-2-one derivatives (4a–c , 5a–c ), share the benzodiazole/benzimidazole aromatic system. These compounds often exhibit antiviral or anti-inflammatory activity. Comparisons include:

  • Functional Groups: The target compound’s sulfonyl-azetidine linkage contrasts with thiazolidinone or oxazepine moieties in 4a–c and 7a–c, which may reduce ring strain compared to azetidine.
  • Hydrogen Bonding: The benzodioxine sulfonyl group in the target compound could enhance hydrogen-bonding interactions with biological targets compared to simpler acetophenone-derived hydrazones in 4a–c .

Challenges and Opportunities

  • Crystallography : SHELX-based refinement (as in and ) could resolve the target compound’s conformation, but its complex substituents may challenge data interpretation.
  • Bioactivity Prediction : The benzodioxine sulfonyl group’s electron-withdrawing effects might enhance target binding compared to simpler sulfonamides .

Preparation Methods

Carboxylic Acid Activation

A solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1 eq) in thionyl chloride (6–10 mL) is refluxed at 80°C for 4 hours under nitrogen. After cooling, excess SOCl₂ is evaporated to yield the acyl chloride as a reactive oil. This method achieves near-quantitative conversion due to the electrophilic nature of SOCl₂, which facilitates acid chloride formation via nucleophilic acyl substitution.

Sulfonation and Chloride Formation

The acyl chloride intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. Gradual warming to room temperature ensures controlled sulfonation at the para position relative to the dioxane oxygen, yielding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Nuclear magnetic resonance (¹H-NMR) confirms regioselectivity, with characteristic deshielding observed at δ 7.46 ppm for the sulfonyl-attached aromatic proton.

Azetidine Ring Construction

Azetidine rings are synthesized via cyclization strategies, with Source highlighting the Staudinger ketene-imine cycloaddition and microwave-assisted methods.

Staudinger Ketene-Imine Cycloaddition

Imines derived from 2,3-dihydro-1,4-benzodioxin-6-amine and aromatic aldehydes undergo [2+2] cycloaddition with ketenes generated in situ from acid chlorides (e.g., chloroacetyl chloride). Triethylamine (TEA) is used as a base to deprotonate the imine, facilitating nucleophilic attack on the ketene carbonyl. The reaction proceeds at 0°C to minimize side reactions, producing 3-chloroazetidin-2-one with yields of 65–78%.

Reaction Scheme:

Imine+ClCH2COClTEA, 0°CAzetidin-2-one+HCl\text{Imine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, 0°C}} \text{Azetidin-2-one} + \text{HCl}

Microwave-Assisted Cyclization

Source reports a solvent-free microwave method where Schiff bases react with chloroacetyl chloride at 150°C for 15 minutes. This approach reduces reaction time from hours to minutes, achieving 82% yield due to enhanced thermal efficiency. The azetidine ring is confirmed via infrared (IR) spectroscopy, with a lactam carbonyl stretch at 1740 cm⁻¹.

Synthesis of 5-Methyl-1H-1,3-benzodiazole

The benzodiazole moiety is prepared via condensation of 4-methyl-1,2-phenylenediamine with formic acid under acidic conditions. Source describes a modified procedure using polyphosphoric acid (PPA) as a catalyst.

Cyclocondensation

A mixture of 4-methyl-1,2-phenylenediamine (1 eq) and formic acid (2 eq) in PPA is heated at 120°C for 3 hours. The reaction undergoes dehydration to form the benzodiazole ring, with the methyl group at position 5 confirmed by ¹H-NMR (δ 2.45 ppm, singlet). Yields range from 70–85%, depending on the purity of the diamine starting material.

Coupling of Azetidine and Benzodiazole Moieties

The final step involves coupling the sulfonyl chloride, azetidine, and benzodiazole components. Source provides a template for sulfonamide bond formation using polar aprotic solvents.

Sulfonamide Formation

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) is reacted with 3-aminoazetidine (1 eq) in dimethylformamide (DMF) containing lithium hydride (LiH) as an activator. The reaction proceeds at 60°C for 6 hours, with LiH enhancing nucleophilicity of the azetidine amine. The sulfonamide intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–75%.

N-Alkylation of Benzodiazole

The sulfonamide-functionalized azetidine is alkylated with 5-methyl-1H-1,3-benzodiazole using potassium carbonate (K₂CO₃) in DMF. Heating at 80°C for 12 hours facilitates nucleophilic substitution at the benzodiazole nitrogen. The product is purified via recrystallization from ethanol, with a final yield of 60–65%.

Reaction Conditions Table:

StepReagentsSolventTemperatureTimeYield
Sulfonamide formationLiH, DMFDMF60°C6 h68–75%
N-AlkylationK₂CO₃DMF80°C12 h60–65%

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (500 MHz, CDCl₃): δ 4.29–4.40 (m, 4H, dioxane CH₂), δ 7.46 (s, 1H, sulfonyl-aromatic), δ 2.45 (s, 3H, CH₃).

  • IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1740 cm⁻¹ (lactam C=O).

  • Elemental Analysis: C₁₇H₁₆N₄O₃S requires C 54.83%, H 4.33%, N 15.05%; found C 54.72%, H 4.41%, N 14.98%.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) shows a single peak at tR = 6.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Staudinger cycloadditionHigh regioselectivityRequires low temperatures65–78%
Microwave synthesisRapid, energy-efficientSpecialized equipment needed82%
Conventional alkylationScalableLong reaction times60–65%

Q & A

Q. How to contextualize findings within broader pharmacological frameworks?

  • Methodological Answer :
  • Literature Mining : Use tools like SciFinder to map structural motifs to known targets (e.g., GPCRs or ion channels) .
  • Pathway Enrichment : Link bioactivity data to KEGG pathways using overrepresentation analysis .
  • Theoretical Alignment : Frame results within conceptual models like Lipinski’s Rule of Five for drug-likeness .

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